3-Ethyl-4-methyl-2H-pyrrol-2-one

Catalog No.
S13405203
CAS No.
115976-54-0
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-4-methyl-2H-pyrrol-2-one

CAS Number

115976-54-0

Product Name

3-Ethyl-4-methyl-2H-pyrrol-2-one

IUPAC Name

3-ethyl-4-methylpyrrol-2-one

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-3-6-5(2)4-8-7(6)9/h4H,3H2,1-2H3

InChI Key

KXEDFWBHZTXVCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC1=O)C

3-Ethyl-4-methyl-2H-pyrrol-2-one is a five-membered heterocyclic compound characterized by a pyrrolinone structure. Its molecular formula is C7H11NOC_7H_{11}NO with a molecular weight of approximately 125.17 g/mol. The compound features an ethyl group at the third position and a methyl group at the fourth position of the pyrrole ring, along with a carbonyl group at the second position. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of antidiabetic agents like Glimepiride .

Typical of pyrrolinones. These include:

  • Condensation Reactions: It can react with aldehydes or ketones to form larger cyclic or acyclic compounds.
  • Ring-Opening Reactions: Under certain conditions, it may undergo ring-opening to yield various derivatives.
  • Nucleophilic Additions: The carbonyl carbon can be attacked by nucleophiles, leading to diverse functionalized products.

Specific studies have shown its utility in synthesizing derivatives that enhance biological activity or improve pharmacokinetic properties .

Several methods have been developed for synthesizing 3-Ethyl-4-methyl-2H-pyrrol-2-one:

  • Palladium-Catalyzed Cyclization: This method involves starting materials such as allylamine, which undergoes cyclization facilitated by palladium(II) catalysts.
  • Ring-Closing Metathesis: Another approach utilizes 4-methoxybenzylamine and employs ring-closing metathesis strategies to form the desired pyrrolinone structure.
  • Four-Step Synthesis: A more recent scalable synthesis involves multiple steps starting from simpler precursors, ultimately yielding 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which can be further converted into the target compound .

3-Ethyl-4-methyl-2H-pyrrol-2-one is primarily utilized in:

  • Pharmaceutical Manufacturing: As an intermediate in synthesizing Glimepiride and other antidiabetic drugs.
  • Medicinal Chemistry: It serves as a building block for various bioactive compounds due to its unique structural features.

Its applications extend into research areas focused on developing new therapeutic agents targeting metabolic disorders .

Interaction studies involving 3-Ethyl-4-methyl-2H-pyrrol-2-one have primarily focused on its derivatives and their pharmacological profiles. The interactions with biological targets often reveal insights into how modifications to the core structure can enhance efficacy or reduce side effects. For instance, derivatives have been studied for their ability to modulate glucose uptake and insulin sensitivity in cellular models .

Several compounds share structural similarities with 3-Ethyl-4-methyl-2H-pyrrol-2-one, including:

Compound NameStructure TypeKey Features
3-Ethyl-4-methyl-3-pyrrolin-2-onePyrrolinoneUsed as an intermediate for pharmaceuticals
3-MethylpyrrolePyrrole derivativeExhibits different biological activities
Ethyl carbamateUrethane derivativeKnown for genotoxicity; found in fermented foods
5-MethylpyrrolidinonePyrrolidine derivativePotential applications in medicinal chemistry

These compounds differ in their biological activities and applications but share common structural motifs that influence their reactivity and pharmacological properties. The uniqueness of 3-Ethyl-4-methyl-2H-pyrrol-2-one lies in its specific substitution pattern, which enhances its utility as a pharmaceutical intermediate while providing opportunities for further chemical modifications .

3-Ethyl-4-methyl-2H-pyrrol-2-one belongs to the pyrrolinone family, a subclass of nitrogen-containing heterocycles. Its systematic IUPAC name, 3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one, reflects the positions of its substituents and the lactam ring’s hydrogenation state. The compound is also identified by alternative names, including 3-ethyl-4-methyl-3-pyrrolin-2-one and 2,5-dihydro-3-ethyl-4-methyl-2-oxo-1H-pyrrole, which highlight its tautomeric forms and functional groups.

The molecular structure consists of a five-membered ring with a carbonyl group at position 2, an ethyl group at position 3, and a methyl group at position 4. This arrangement is confirmed by spectroscopic data, including NMR and mass spectrometry, which reveal distinct signals for the lactam carbonyl ($$ \delta = 170-175 \, \text{ppm} $$) and the alkyl substituents. Computational studies further validate the planarity of the lactam ring and the spatial orientation of the substituents, which contribute to its dipole moment of $$2.1 \, \text{D}$$.

Table 1: Key Structural and Physical Properties of 3-Ethyl-4-methyl-2H-pyrrol-2-one

PropertyValueSource
Molecular Formula$$C7H{11}NO$$
Molecular Weight125.17 g/mol
Melting Point100–104 °C
Boiling Point279 °C (predicted)
Density0.977 g/cm³ (predicted)
Solubility in WaterSlightly soluble

Historical Context in Heterocyclic Chemistry Research

The synthesis of 3-Ethyl-4-methyl-2H-pyrrol-2-one emerged during the mid-20th century as part of broader efforts to explore pyrrolidinone derivatives for medicinal applications. Early work focused on cyclization reactions of γ-aminoketones, which provided access to lactam structures. The compound’s utility became evident in the 1990s when it was identified as a key intermediate in the synthesis of sulfonylurea-based antidiabetics, particularly glimepiride.

Advancements in catalytic methods, such as the use of palladium catalysts for cross-coupling reactions, further expanded its applications. For example, researchers optimized its synthesis via the cyclization of N-ethyl-N-methyl-4-aminopent-2-enoic acid under acidic conditions, achieving yields exceeding 80%. These developments underscore its role in bridging exploratory heterocyclic chemistry and industrial pharmaceutical synthesis.

Significance as a Lactam Derivative in Organic Synthesis

As a lactam, 3-Ethyl-4-methyl-2H-pyrrol-2-one exhibits reactivity typical of cyclic amides, including nucleophilic additions at the carbonyl group and ring-opening reactions under basic conditions. Its electron-deficient nitrogen atom facilitates interactions with electrophilic reagents, making it a versatile precursor for functionalized pyrrolidines and piperidines.

In pharmaceutical synthesis, the compound’s lactam ring serves as a scaffold for introducing sulfonylurea moieties, which are critical for the hypoglycemic activity of glimepiride. Additionally, its methyl and ethyl substituents enhance lipophilicity, improving drug bioavailability. Recent studies have also explored its use in polymer chemistry, where it acts as a monomer for producing thermally stable polyamides.

3-Ethyl-4-methyl-2H-pyrrol-2-one exhibits characteristic solid-state properties typical of substituted pyrrolinone derivatives. The compound crystallizes as a white to almost white crystalline powder [1] [2], indicative of a well-ordered crystalline lattice structure. The compound belongs to the five-membered α,β-unsaturated lactam family, which influences its crystal packing and intermolecular interactions [1].

The solid-state behavior of pyrrol-2-one derivatives is fundamentally governed by hydrogen bonding interactions between the lactam nitrogen-hydrogen (N-H) and carbonyl oxygen (C=O) groups [3] [4] [5]. These intermolecular hydrogen bonds typically form centrosymmetric dimers through N-H···O interactions, creating characteristic R₂²(8) ring motifs that stabilize the crystal structure [3] [4]. The planar nature of the pyrrol-2-one core, combined with the ethyl and methyl substituents, creates a molecular geometry that promotes stacking interactions in the solid state [6] [7].

Crystallographic studies of related pyrrol-2-one compounds demonstrate that these molecules adopt s-cis conformations in the crystalline state, with the carbonyl group positioned favorably for intermolecular hydrogen bonding [3]. The presence of the ethyl group at the 3-position and methyl group at the 4-position introduces steric effects that influence the molecular packing, potentially creating cavities or channels within the crystal lattice [7].

Thermal Stability Profiles

Melting Point Determination (100-104°C)

The melting point of 3-Ethyl-4-methyl-2H-pyrrol-2-one has been consistently reported as 100-104°C across multiple independent sources [1] [8] [9] [10] [2] [11]. This narrow melting point range indicates high purity and structural uniformity of the compound. The melting behavior reflects the strength of intermolecular forces within the crystal lattice, primarily hydrogen bonding between lactam groups and van der Waals interactions between alkyl substituents [1] [2].

Differential scanning calorimetry analysis reveals that the compound exhibits sharp melting characteristics without significant pre-melting or decomposition events, suggesting thermal stability up to the melting point [12]. The relatively low melting point compared to other pyrrolinone derivatives can be attributed to the disruption of crystal packing caused by the ethyl and methyl substituents, which reduce the efficiency of intermolecular interactions [7].

Boiling Point Predictions (279.0±23.0°C)

The predicted boiling point of 3-Ethyl-4-methyl-2H-pyrrol-2-one is 279.0±23.0°C at 760 mmHg [1] [8] [9] [2] [13]. This computational prediction is based on quantitative structure-property relationships (QSPR) that consider molecular size, polarity, and hydrogen bonding capacity [8] [2]. The relatively high boiling point reflects the compound's ability to form intermolecular hydrogen bonds in the liquid state, requiring additional thermal energy to overcome these attractive forces [1].

The significant temperature difference between melting point (100-104°C) and boiling point (279°C) indicates a stable liquid phase over a wide temperature range. This thermal stability profile suggests that the compound can be processed and handled at elevated temperatures without significant decomposition, making it suitable for various synthetic applications [2] [13].

Solubility Characteristics in Organic Solvents

The solubility profile of 3-Ethyl-4-methyl-2H-pyrrol-2-one reflects its amphiphilic nature, containing both polar lactam functionality and nonpolar alkyl substituents. The compound exhibits limited aqueous solubility, described as "slightly soluble in water" [1] [9] [10] [2] [11], due to the hydrophobic contributions of the ethyl and methyl groups that reduce water miscibility [14].

In chloroform and methanol, the compound demonstrates moderate solubility characterized as "slightly soluble" [2] [15]. The interaction with chloroform occurs through dipole-induced dipole interactions and weak hydrogen bonding with the lactam carbonyl oxygen [2]. Methanol solubility is enhanced by hydrogen bonding between the protic solvent and both the N-H and C=O groups of the lactam ring [15].

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit high miscibility with pyrrol-2-one derivatives [12] [15] [16]. These solvents can effectively solvate the lactam functionality through dipole-dipole interactions without competing for hydrogen bonding sites, leading to enhanced solubility [16] [17]. The strong electron-donating properties of DMSO and DMF create favorable interactions with the electron-deficient lactam carbonyl carbon [18] [17].

The topological polar surface area of 29.1 Ų [19] [20] indicates moderate polarity, consistent with the observed solubility patterns. The single hydrogen bond donor and acceptor sites limit extensive hydrogen bonding networks, contributing to the moderate solubility in protic solvents [19] [20].

pKa Analysis and Acid-Base Behavior

The predicted pKa value of 3-Ethyl-4-methyl-2H-pyrrol-2-one is 14.44±0.60 [1] [2], indicating extremely weak acidic behavior under normal conditions. This high pKa value reflects the low acidity of the lactam N-H proton, which is significantly less acidic than typical amides due to the cyclic constraint and electron-donating effects of the alkyl substituents [1] [2].

The electron-donating nature of both the ethyl and methyl substituents increases electron density on the nitrogen atom through inductive effects, further stabilizing the neutral form and reducing proton dissociation tendency [1]. The five-membered ring constraint also affects the hybridization and geometry around the nitrogen atom, influencing its basicity and acid-base behavior [2].

Under strongly basic conditions (pH > 14), deprotonation of the N-H group could theoretically occur, forming an amide anion that would exhibit enhanced nucleophilicity [1] [2]. However, such extreme conditions are rarely encountered in typical synthetic or biological environments, making the compound effectively pH-neutral under physiological and most synthetic conditions [2].

The carbonyl oxygen serves as a Lewis base site, capable of coordinating with metal centers or participating in hydrogen bonding interactions with protic solvents [1] [2]. This basicity is moderated by the electron-withdrawing effect of the adjacent nitrogen atom and the overall lactam resonance structure [2].

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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